Cas no 1211522-68-7 (4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine)

4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core with chloro and methyl substituents. This structure serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its dichloro and methyl groups enhance reactivity, enabling selective functionalization for further derivatization. The compound exhibits stability under standard handling conditions, making it suitable for diverse synthetic applications. Its pyrazolopyrimidine scaffold is of interest in medicinal chemistry due to its potential biological activity. The product is typically supplied with high purity, ensuring reliable performance in research and industrial processes. Proper storage in a cool, dry environment is recommended to maintain integrity.
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine structure
1211522-68-7 structure
Product Name:4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
CAS No:1211522-68-7
MF:C6H4Cl2N4
MW:203.028758049011
MDL:MFCD16249844
CID:838778
PubChem ID:52987827
Update Time:2025-06-08

4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
    • ACMC-209a9c
    • AG-L-20814
    • ANW-17566
    • CTK4B2208
    • PS-J-062
    • QC-4014
    • CS-W006036
    • 4 pound not6-Dichloro-3-methyl-1H-pyrazolo[3 pound not4-d]pyrimidine
    • 4,6-dichloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine
    • SY105032
    • MFCD16249844
    • BCP22369
    • DB-112944
    • AKOS015850184
    • SB16044
    • DS-13312
    • W-205110
    • DTXSID10680978
    • J-514129
    • WAVYWHRLGFPXMJ-UHFFFAOYSA-N
    • SCHEMBL10423239
    • 1211522-68-7
    • MDL: MFCD16249844
    • Inchi: 1S/C6H4Cl2N4/c1-2-3-4(7)9-6(8)10-5(3)12-11-2/h1H3,(H,9,10,11,12)
    • InChI Key: WAVYWHRLGFPXMJ-UHFFFAOYSA-N
    • SMILES: ClC1C2C(N=C(N=1)Cl)=NNC=2C

Computed Properties

  • Exact Mass: 201.9813015g/mol
  • Monoisotopic Mass: 201.9813015g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • Density: 1.668±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (2.6 g/l) (25 º C),

4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Pricemore >>

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4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:1211522-68-7)4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
Order Number:A891922
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:38
Price ($):336.0/1007.0
Email:sales@amadischem.com

Additional information on 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Introduction to 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1211522-68-7)

4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, identified by its CAS number 1211522-68-7, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolopyrimidine class, a scaffold that is widely recognized for its biological activity and potential therapeutic applications. The structural features of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, particularly the presence of chlorine substituents at the 4 and 6 positions and a methyl group at the 3 position, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The pyrazolopyrimidine core is a privileged structure in drug discovery due to its ability to interact with multiple biological targets. Recent studies have highlighted the importance of this scaffold in developing inhibitors for enzymes and receptors involved in critical cellular pathways. For instance, derivatives of pyrazolopyrimidine have been explored for their potential in treating diseases such as cancer, inflammation, and infectious disorders. The chlorine atoms in 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine not only enhance its electrophilicity but also provide sites for further functionalization, enabling the construction of more complex and potent pharmacophores.

In the realm of medicinal chemistry, the synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine has been optimized through various methodologies to achieve high yields and purity. One of the most notable approaches involves the condensation of 3-methylpyrazole with guanidine carboxylic acid derivatives under controlled conditions. This reaction typically proceeds via cyclocondensation, yielding the desired pyrazolopyrimidine ring system. The chlorination step is often performed using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), which efficiently introduce chlorine atoms at the 4 and 6 positions while preserving the integrity of the core structure.

The biological activity of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine has been extensively evaluated in preclinical studies. Research has demonstrated that this compound exhibits inhibitory effects on several key enzymes and receptors. For example, it has shown promise as an inhibitor of Janus kinases (JAKs), which are involved in signal transduction pathways that regulate immune responses and cell growth. Additionally, derivatives of this scaffold have been investigated for their potential to modulate tyrosine kinases, such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are critical targets in oncology.

Recent advancements in computational chemistry have further enhanced the understanding of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine's interactions with biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes and receptors with high affinity. These insights have guided the design of novel analogs with improved pharmacokinetic properties and reduced toxicity. Furthermore, structure-based drug design strategies have been employed to optimize the binding interactions between 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and their targets.

The pharmaceutical industry has recognized the potential of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine as a key intermediate in drug development. Several companies are currently engaged in synthesizing and testing derivatives of this compound for various therapeutic indications. Early-phase clinical trials have shown encouraging results in terms of efficacy and safety profile. These trials have laid the groundwork for further investigation into its potential as a therapeutic agent.

From a chemical biology perspective, 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a valuable tool for studying enzyme mechanisms and pathway regulation. Its ability to modulate multiple targets makes it an ideal candidate for investigating complex biological processes. Researchers are leveraging this compound to gain insights into disease pathogenesis and develop novel therapeutic strategies.

The environmental impact of synthesizing and using 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is also a critical consideration. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce hazardous byproducts. Green chemistry principles are being applied to optimize reaction conditions using alternative solvents and catalysts that are less harmful to the environment.

In conclusion,4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1211522-68-7) is a versatile and highly promising compound with significant applications in pharmaceutical research and drug development. Its unique structural features make it an excellent starting point for designing novel bioactive molecules targeting various diseases. As research continues to uncover new therapeutic possibilities,this compound is poised to play a crucial role in advancing medical science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1211522-68-7)4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
A891922
Purity:99%/99%
Quantity:1g/5g
Price ($):336.0/1007.0
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